2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine;dihydrochloride
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Overview
Description
2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine;dihydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]benzimidazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with o-phenylenediamine to form 2-(4-bromophenyl)benzimidazole. This intermediate is then subjected to cyclization with diethylamine and a suitable catalyst under controlled temperature and pressure conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine
- 2-(4-Bromophenyl)imidazo[1,2-a]thiazole
Uniqueness
Compared to these similar compounds, 2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine exhibits unique structural features that may confer distinct biological and chemical properties. Its diethylethanamine moiety, for instance, can enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(4-bromophenyl)imidazo[1,2-a]benzimidazol-3-yl]-N,N-diethylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4.2ClH/c1-3-24(4-2)13-14-25-20(16-9-11-17(22)12-10-16)15-26-19-8-6-5-7-18(19)23-21(25)26;;/h5-12,15H,3-4,13-14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIMHUTWDVKTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=CN2C1=NC3=CC=CC=C32)C4=CC=C(C=C4)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrCl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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